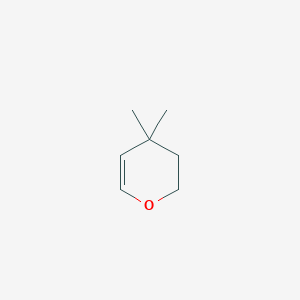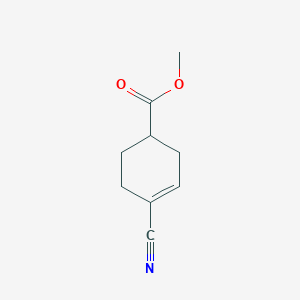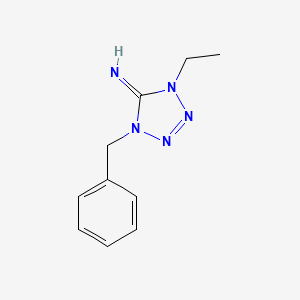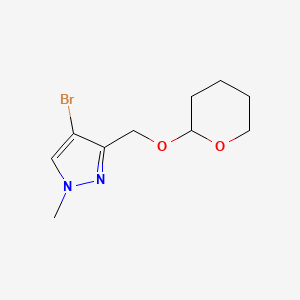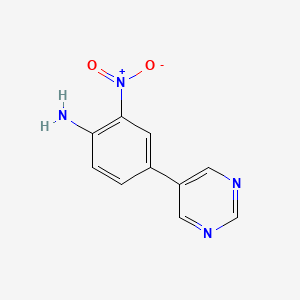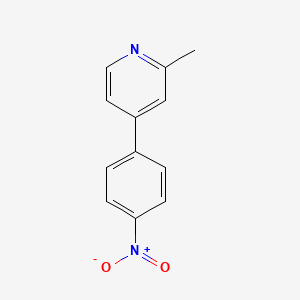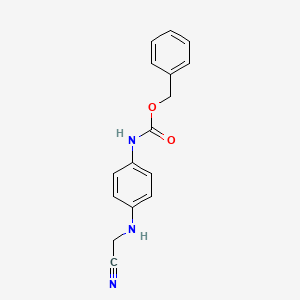
2,6-Dibromo-3-chloro-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-3-chloro-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C₅HBr₂ClN₂O₂ and a molecular mass of 316.33 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-chloro-5-nitropyridine typically involves the bromination and chlorination of nitropyridine derivatives. For instance, 3-nitropyridine can be brominated using bromine in the presence of a catalyst to yield 2,6-dibromo-3-nitropyridine . The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions
2,6-Dibromo-3-chloro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Major Products Formed
科学的研究の応用
2,6-Dibromo-3-chloro-5-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,6-Dibromo-3-chloro-5-nitropyridine involves its reactivity towards nucleophiles and reducing agents. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the pyridine ring makes it highly reactive in substitution and reduction reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .
類似化合物との比較
Similar Compounds
Uniqueness
2,6-Dibromo-3-chloro-5-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring. This unique combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of derivatives .
特性
CAS番号 |
55304-81-9 |
|---|---|
分子式 |
C5HBr2ClN2O2 |
分子量 |
316.33 g/mol |
IUPAC名 |
2,6-dibromo-3-chloro-5-nitropyridine |
InChI |
InChI=1S/C5HBr2ClN2O2/c6-4-2(8)1-3(10(11)12)5(7)9-4/h1H |
InChIキー |
DISJSVBEEGHXTC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Cl)Br)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


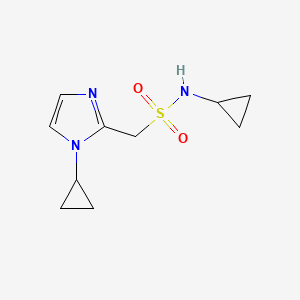
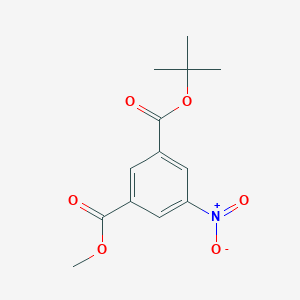
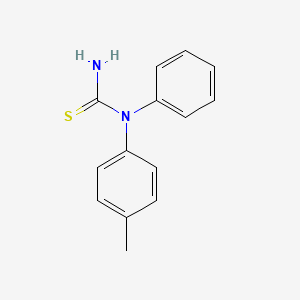
![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
